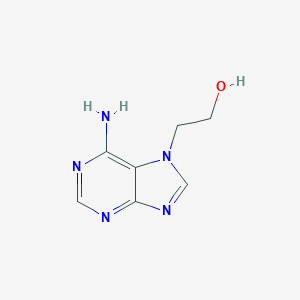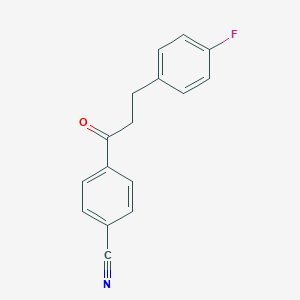
Quinoline-2,5-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-2,5-dicarboxylic Acid is an organic compound with the molecular formula C11H7NO4 It is a derivative of quinoline, featuring two carboxylic acid groups at the 2 and 5 positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline-2,5-dicarboxylic Acid typically involves the hydrolysis of its diester derivatives. One common method is the hydrolysis of 2,5-quinolinedicarboxylic acid diester using an acid with an ionization constant (pKa) of less than 3.0. The reaction is followed by the isolation of the product as the free acid or an acid salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrolysis of diester derivatives under controlled acidic conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Quinoline-2,5-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with ketone or aldehyde groups, while reduction can produce quinoline alcohols.
Scientific Research Applications
Quinoline-2,5-dicarboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinoline-2,5-dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid groups and quinoline ring allow it to participate in hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can influence biological pathways and molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Quinoline-2,5-dicarboxylic Acid can be compared with other quinoline derivatives such as:
Quinoline-2,3-dicarboxylic acid: Similar in structure but with carboxylic acid groups at the 2 and 3 positions.
Quinoline-3-carboxylic acid: Contains a single carboxylic acid group at the 3 position.
Tetraphenylphthalic acid: An aromatic carboxylic acid with a large π-conjugated system.
Uniqueness: this compound is unique due to the specific positioning of its carboxylic acid groups, which imparts distinct chemical reactivity and potential for forming coordination complexes with metals. This makes it valuable for applications in material science and coordination chemistry .
Properties
CAS No. |
155602-27-0 |
|---|---|
Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
quinoline-2,5-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-2-1-3-8-6(7)4-5-9(12-8)11(15)16/h1-5H,(H,13,14)(H,15,16) |
InChI Key |
QQPOMDFNWUIUJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(=O)O)C(=O)O |
Synonyms |
2,5-Quinolinedicarboxylicacid(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)

![tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B131544.png)

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B131553.png)
![[1,1'-Biphenyl]-4-carboxylic Acid (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl Ester](/img/structure/B131557.png)



![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)

